molecular formula C22H23NO7 B1197654 beta-Narcotine CAS No. 3860-46-6

beta-Narcotine

Cat. No.: B1197654
CAS No.: 3860-46-6
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.

Scientific Research Applications

Chemical Transformation and Structural Analysis

Research has explored the transformation of hydrastine into berberine, focusing on the molecular structure of narcotine, which includes beta-narcotine. This study discusses the asymmetrical quaternization in narcotine's molecular structure, highlighting the chemical properties and potential for chemical transformations (Mirza & Robinson, 1950).

Synthesis and Structural Confirmation

Another study focuses on the synthesis of this compound, discussing its convenient synthesis through the direct condensation of cotarnine and iodomeconine. This research confirms the stereochemistry of this compound and provides insights into its potential applications in chemical synthesis (Dong-Ung Lee, 2002).

Pharmacological Properties and Applications

This compound has been studied for its antitussive activity, showing that its derivatives, particularly the beta-isomer, have significant effects. This research highlights its potential therapeutic applications and compares its efficacy to other antitussive agents (Ôta, Endo, & Hirasawa, 1964).

Absolute Configuration and Stereochemistry

Research on the stereochemistry of narcotine, including this compound, has led to the establishment of its absolute configuration. This study provides detailed insights into the molecular structure of this compound, contributing to a better understanding of its chemical properties (Ohta, Tani, Morozumi, & Kodaira, 1964).

Properties

CAS No.

3860-46-6

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1

InChI Key

AKNNEGZIBPJZJG-QZTJIDSGSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

3860-46-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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